molecular formula C24H23ClN6O B3495581 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline

2-[4-(4-chlorobenzoyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline

Cat. No.: B3495581
M. Wt: 446.9 g/mol
InChI Key: MZNJXZDQDUYAJS-UHFFFAOYSA-N
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Description

2-[4-(4-chlorobenzoyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline is a complex organic compound that features a quinoxaline core substituted with a piperazine ring and a pyrazole ring

Preparation Methods

The synthesis of 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

2-[4-(4-chlorobenzoyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrazole rings.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to introduce various substituents.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[4-(4-chlorobenzoyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar compounds to 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline include:

These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological properties and applications.

Properties

IUPAC Name

(4-chlorophenyl)-[4-[3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN6O/c1-16-15-17(2)31(28-16)23-22(26-20-5-3-4-6-21(20)27-23)29-11-13-30(14-12-29)24(32)18-7-9-19(25)10-8-18/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNJXZDQDUYAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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